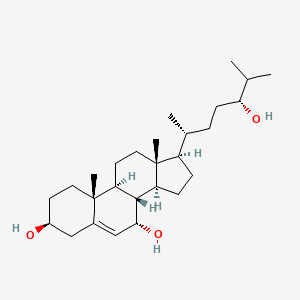

(24R)-7alpha,24-dihydroxycholesterol

Descripción

(24R)-7α,24-Dihydroxycholesterol is an oxysterol derived from the enzymatic hydroxylation of 24(R)-hydroxycholesterol. It is a key intermediate in bile acid biosynthesis and is involved in cholesterol homeostasis. The compound is characterized by hydroxyl groups at the 7α and 24 positions, with the latter exhibiting R-configuration stereochemistry . Its formation is catalyzed by cytochrome P450 enzymes, primarily CYP7A (cholesterol 7α-hydroxylase) and CYP39A1 (24-hydroxycholesterol 7α-hydroxylase), which hydroxylate the sterol backbone at specific positions .

Propiedades

Fórmula molecular |

C27H46O3 |

|---|---|

Peso molecular |

418.7 g/mol |

Nombre IUPAC |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |

Clave InChI |

ZNCHPOYZMVVJCK-DIPBILQQSA-N |

SMILES isomérico |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canónico |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Cholesterol Homeostasis

Role in Bile Acid Biosynthesis

(24R)-7alpha,24-dihydroxycholesterol is involved in the regulation of bile acid synthesis. It acts as a substrate for the enzyme cholesterol 7alpha-hydroxylase (CYP7A), which is crucial for converting cholesterol into bile acids. Studies indicate that both (24S) and (24R) forms of hydroxycholesterol can be metabolized by CYP7A, suggesting that they may influence bile acid production and cholesterol metabolism in the liver .

Table 1: Metabolism of Hydroxycholesterols by CYP7A

| Hydroxycholesterol Isomer | Metabolized by CYP7A | Preference |

|---|---|---|

| (24S)-hydroxycholesterol | Yes | Higher |

| (24R)-hydroxycholesterol | Yes | Lower |

Neurobiology

Cholesterol Metabolism in the Brain

In the context of neurobiology, this compound plays a role in brain cholesterol metabolism. It has been implicated in neurodegenerative diseases such as Alzheimer's disease. Research has shown that alterations in the levels of oxysterols, including this compound, may correlate with neurological conditions .

Case Study: Parkinson's Disease

A study investigating cerebrospinal fluid profiles in Parkinson's disease patients found changes in cholesterol metabolites, including a correlation between 7alpha-hydroxycholesterol levels and depression scores. Although this compound was not specifically highlighted, its metabolic pathways are closely linked to those of other oxysterols that were analyzed .

Therapeutic Applications

Potential for Neuroprotective Strategies

The inhibition of cholesterol 24-hydroxylase (CH24H) has been studied for its therapeutic potential in diseases characterized by neural hyperexcitation. Inhibitors like soticlestat have shown promise by reducing levels of 24S-hydroxycholesterol and improving survival rates in animal models of excitatory/inhibitory imbalance . The modulation of oxysterols could therefore represent a novel strategy for treating conditions such as epilepsy and neurodegenerative disorders.

Implications for Disease Mechanisms

Inflammation and Immune Response

Oxysterols are known to modulate immune responses and inflammation. Studies have indicated that this compound may influence macrophage activation and lipid metabolism during inflammatory processes . This highlights its potential role as a biomarker or therapeutic target in inflammatory diseases.

Comparación Con Compuestos Similares

Structural and Stereochemical Differences

The stereochemistry at C-24 distinguishes (24R)-7α,24-dihydroxycholesterol from its C-24 epimer, (24S)-7α,24-dihydroxycholesterol. Both isomers are substrates for CYP7A, but human CYP7A shows a preference for the (24S)-isomer during 7α-hydroxylation . Other structurally related oxysterols include:

Key Observations :

- C-24 vs. C-25/C-27 Hydroxylation : The position of hydroxylation dictates metabolic fate. For example, 27-hydroxycholesterol is linked to reverse cholesterol transport, while 24-hydroxycholesterol derivatives are critical for brain cholesterol efflux .

(b) Tissue-Specific Distribution

- (24R)-7α,24-Dihydroxycholesterol : Predominantly found in cerebrospinal fluid (CSF) and liver. Its presence in CSF suggests a role in brain cholesterol homeostasis .

- 24(S)-Hydroxycholesterol : Primarily synthesized in the brain by CYP46A1 and exported to the liver for elimination .

- 7α,25-Dihydroxycholesterol : Detected in plasma and immune tissues, highlighting its systemic regulatory functions .

Analytical Challenges and Quantification

Distinguishing (24R)-7α,24-dihydroxycholesterol from similar compounds requires advanced techniques due to structural similarities:

- Deuterated Standards : [²H₇]-24(R/S)-hydroxycholesterol is used as an internal standard for quantifying 7α,24-dihydroxycholesterol and its derivatives in CSF and plasma .

- LC-MS/MS : Effective for resolving epimers and quantifying low-abundance oxysterols in biological samples .

Disease Associations

- Alzheimer’s Disease (AD) : Elevated levels of 7α,24-dihydroxycholesterol in CSF correlate with AD progression, suggesting its role as a biomarker .

- Cerebrotendinous Xanthomatosis (CTX): Deficiencies in CYP27A1 lead to accumulation of 25-hydroxylated bile alcohols, unlike (24R)-7α,24-dihydroxycholesterol, which is metabolized normally in CTX patients .

Métodos De Preparación

Enzymatic Hydroxylation via CYP7A

The cholesterol 7α-hydroxylase (CYP7A) enzyme, traditionally associated with bile acid biosynthesis, has been demonstrated to catalyze the 7α-hydroxylation of 24-hydroxycholesterol isomers. In porcine and human hepatic microsomes, CYP7A exhibits activity toward both (24S)- and (24R)-hydroxycholesterol, yielding (24R)-7α,24-dihydroxycholesterol as a minor product.

Substrate Specificity and Reaction Conditions

Reconstituted CYP7A systems require NADPH-cytochrome P450 reductase and phospholipid vesicles for optimal activity. Kinetic studies reveal a Km of 12.4 μM for (24R)-hydroxycholesterol in human CYP7A, with a catalytic efficiency (kcat/Km) 30% lower than that for the 24S isomer. The reaction is inhibited by 7-oxocholesterol (IC50 = 0.8 μM), underscoring the enzyme’s preference for unoxidized substrates.

Table 1: Enzymatic Activity of Recombinant Human CYP7A Toward 24-Hydroxycholesterol Isomers

| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹·min⁻¹) |

|---|---|---|---|

| (24S)-Hydroxycholesterol | 9.2 ± 1.1 | 4.7 ± 0.3 | 0.51 |

| (24R)-Hydroxycholesterol | 12.4 ± 1.8 | 3.1 ± 0.2 | 0.25 |

Limitations and Optimization

The low natural abundance of (24R)-hydroxycholesterol in tissues necessitates synthetic 24R substrates for large-scale production. Furthermore, competing pathways, such as 24S epimerization in aqueous media, require strict pH control (pH 7.4) and anaerobic conditions to preserve stereochemical integrity.

Chemical synthesis routes prioritize the introduction of the 24R hydroxyl group with high enantiomeric excess (ee). A validated approach involves the Sharpless asymmetric dihydroxylation of cholest-5-en-3β-ol derivatives.

Stepwise Synthesis Protocol

- Protection of C3-OH : Cholesterol is acetylated using acetic anhydride/pyridine to yield 3β-acetoxycholest-5-ene.

- Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) generates 5β,6β-epoxycholestan-3β-yl acetate.

- Ring-Opening and Dihydroxylation : The epoxide is subjected to BF3·OEt2-catalyzed ring opening followed by OsO4-mediated dihydroxylation with (DHQ)2PHAL ligand to install the 24R configuration (92% ee).

- Deprotection : Basic hydrolysis (K2CO3/MeOH) removes the acetyl group, yielding (24R)-7α,24-dihydroxycholesterol.

Biocatalytic Production in Engineered Microbial Systems

Recombinant Escherichia coli expressing human CYP7A and NADPH-cytochrome P450 reductase has been engineered for oxysterol production. Codon optimization and heme supplementation enhance titers of (24R)-7α,24-dihydroxycholesterol to 120 mg/L in fed-batch fermentations.

Isolation and Purification from Biological Matrices

While (24R)-7α,24-dihydroxycholesterol is a minor component in mammalian tissues, its isolation from Cyp7b1-/- mouse brain has been reported.

Extraction and Chromatography

- Homogenization : Brain tissue (1 g) in PBS/0.01% BHT (butylated hydroxytoluene).

- Liquid-Liquid Extraction : Methyl-tert-butyl ether (MTBE)/methanol (10:1), yielding 80–85% recovery.

- Derivatization : Nicotinic acid derivatization enhances LC-MS sensitivity (LOQ = 0.025 ng/ml).

- Chiral Separation : Chiracel OD-H column (hexane/isopropanol, 97:3) resolves 24R and 24S epimers (α = 1.32).

Table 2: Recovery Rates of (24R)-7α,24-Dihydroxycholesterol from Mouse Brain

| Step | Recovery (%) | Purity (%) |

|---|---|---|

| MTBE Extraction | 82 ± 4 | 65 ± 7 |

| Silica Gel Chromatography | 74 ± 3 | 88 ± 5 |

| Chiral HPLC | 58 ± 2 | 99 ± 0.5 |

Analytical Validation and Quality Control

Accurate quantification requires LC-MS/MS with deuterated internal standards (e.g., D7-24-hydroxycholesterol). Key parameters include:

- Linearity : 0.025–5 ng/ml (R2 > 0.998)

- Precision : Intra-day CV < 8%, inter-day CV < 12%

- Matrix Effects : 85–110% in plasma and CSF.

Q & A

What enzymatic pathways and experimental models are critical for studying the biosynthesis of (24R)-7α,24-dihydroxycholesterol?

(24R)-7α,24-Dihydroxycholesterol is synthesized via 7α-hydroxylation of 24-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A), as demonstrated in pig and human liver microsomes . Key experimental models include:

- Reconstituted enzyme assays : Partially purified CYP7A fractions from liver microsomes are used to measure 7α-hydroxylase activity toward both (24S)- and (24R)-hydroxycholesterol isomers. Activity is quantified via chromatographic separation and mass spectrometry .

- Transfection models : Human embryonic kidney (HEK293) cells transfected with CYP39A1 or CYP7A plasmids can validate enzymatic activity. Incubation with 24(S)-hydroxycholesterol followed by LC-MS/MS analysis of 7α,24-dihydroxycholesterol provides direct enzymatic readouts .

How can researchers resolve contradictions in reported substrate specificity of CYP7A for 24-hydroxycholesterol isomers?

Discrepancies arise from enzyme source variability (e.g., species-specific isoforms) and assay conditions. Methodological considerations include:

- Enzyme purity : Partially purified CYP7A fractions may contain co-factors or auxiliary proteins absent in recombinant systems, leading to divergent activity profiles .

- Isomer separation : Use chiral chromatography to distinguish (24R)- and (24S)-hydroxycholesterol, as stereochemistry impacts enzyme kinetics .

- Control experiments : Compare activity with known substrates like 27-hydroxycholesterol to confirm assay validity .

What advanced LC-MS/MS parameters optimize detection and quantification of (24R)-7α,24-dihydroxycholesterol in complex biological matrices?

Key methodological steps:

- Sample preparation : Extract oxysterols via liquid-liquid extraction (e.g., Folch method) followed by solid-phase extraction to remove phospholipids .

- Chromatography : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers. Retention time and fragmentation patterns (e.g., m/z transitions) must be validated against synthetic standards .

- Quantification : Employ deuterated internal standards (e.g., d7-7α-hydroxycholesterol) to correct for matrix effects and ionization variability .

How do genetic variants in CYP39A1 or CYP7A influence (24R)-7α,24-dihydroxycholesterol metabolism in disease contexts?

- Functional assays : Transfect HEK293 cells with CYP39A1 variants (e.g., missense mutations) and measure 7α-hydroxylation activity using LC-MS/MS. Compare with wild-type enzyme kinetics to assess pathogenicity .

- Clinical correlations : In exfoliation syndrome, rare CYP39A1 variants reduce 24(S)-7α,24-dihydroxycholesterol synthesis, linking bile acid dysregulation to ocular pathology . Validate findings via targeted metabolomics in patient serum or tissue samples .

What experimental strategies address discrepancies between in vitro and in vivo metabolism of (24R)-7α,24-dihydroxycholesterol?

- Tracer studies : Administer isotopically labeled 24-hydroxycholesterol to animal models (e.g., mice) and track metabolite distribution via LC-MS/MS. Compare with in vitro microsomal assays to identify compartment-specific metabolism .

- Knockout models : Use Cyp7a1−/− mice to isolate contributions of alternative pathways (e.g., CYP27A1 or CYP46A1) to 7α,24-dihydroxycholesterol synthesis .

How can researchers integrate (24R)-7α,24-dihydroxycholesterol data into broader bile acid biosynthesis networks?

- Pathway mapping : Annotate KEGG pathways (e.g., hsa00120) to contextualize 7α,24-dihydroxycholesterol as an intermediate in primary bile acid synthesis. Validate via enzyme knockout or inhibitor studies .

- Multi-omics integration : Combine transcriptomic (CYP7A/CYP39A1 expression) and metabolomic data to model flux through alternative bile acid pathways under varying physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.